
2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups such as ester, nitrile, and tertiary amine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate typically involves the esterification of 2,4-pentadienoic acid with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products
Oxidation: Oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The compound’s ester and nitrile groups can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 2-cyano-5-(dimethylamino)penta-2,4-dienoate
- Ethyl 2-cyano-5-(diethylamino)penta-2,4-dienoate
Uniqueness
2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
647829-00-3 |
|---|---|
Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate |
InChI |
InChI=1S/C18H30N2O2/c1-5-9-11-16(6-2)15-22-18(21)17(14-19)12-10-13-20(7-3)8-4/h10,12-13,16H,5-9,11,15H2,1-4H3 |
InChI Key |
IECJMGJVBKRVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC=CN(CC)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


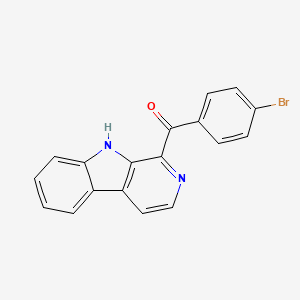
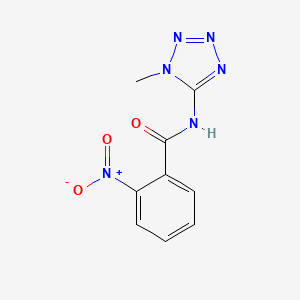
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
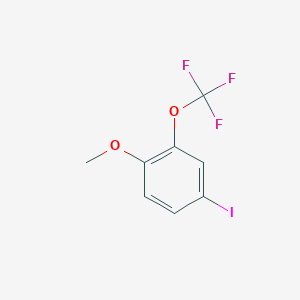
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
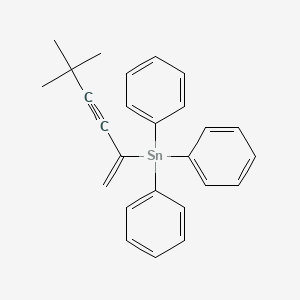
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
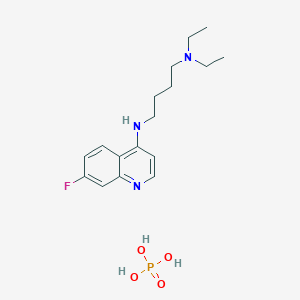
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
